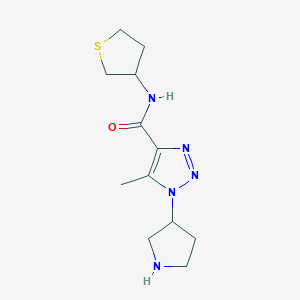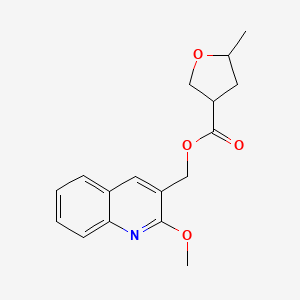![molecular formula C14H24N4OS B7436114 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in these cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of the compound is necessary to prevent harm to researchers and the environment.
Direcciones Futuras
There are several future directions for research on 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine. One area of research is the development of new cancer therapies based on the compound's anticancer properties. Another area of research is the development of new imaging agents for use in diagnostic procedures. Additionally, the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders is an area of ongoing research. Finally, further studies on the compound's mechanism of action and biochemical and physiological effects are necessary to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethyl-6-iodopyrimidine with 4-(2-methylsulfinylethyl)piperazine in the presence of a base. The resulting compound is then treated with formaldehyde and hydrogen chloride to obtain the final product. Other methods include the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures.
Propiedades
IUPAC Name |
2,4-dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-12-10-14(16-13(2)15-12)11-18-6-4-17(5-7-18)8-9-20(3)19/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRECRKIGRSMFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN2CCN(CC2)CCS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)

![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)